(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound classified as a piperidine derivative. Piperidine is a six-membered ring structure containing five carbon atoms and one nitrogen atom. This specific compound features a tert-butoxy group at the 3-position and a fluorine atom at the 5-position of the piperidine ring, with its hydrochloride salt form enhancing solubility in water, making it suitable for various applications in scientific research and industry.
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride falls under the category of heterocyclic compounds, specifically piperidine derivatives. Its classification is essential for understanding its chemical behavior and potential applications in medicinal chemistry and organic synthesis.
The synthesis of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves several key steps:
The molecular formula for (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is , with a molecular weight of approximately 211.70 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H19ClFNO |
| Molecular Weight | 211.70 g/mol |
| IUPAC Name | (3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
| InChI Key | YRKQFLJIEBKNSI-WLYNEOFISA-N |
| Canonical SMILES | CC(C)(C)OC1CC(CNC1)F.Cl |
The structural data indicates that the compound possesses stereogenic centers, which contribute to its potential biological activity and specificity in interactions with biological targets .
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
| Reaction Type | Reagent | Condition |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium hydride | Dimethylformamide (DMF) |
The mechanism of action for (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets within biological systems. The tert-butoxy group and fluorine atom modulate the compound's binding affinity and selectivity towards enzymes or receptors. The piperidine ring facilitates versatile interactions with biological macromolecules, potentially leading to inhibition or activation of specific biochemical pathways .
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has numerous applications in scientific research:
This compound exemplifies the significance of piperidine derivatives in medicinal chemistry and their role in advancing pharmaceutical research.
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a structurally complex chiral piperidine derivative of significant interest in pharmaceutical synthesis. Its core structure features a piperidine ring with defined stereochemistry at the 3- and 5-positions, bearing a tert-butoxy group and a fluorine atom respectively, culminating in hydrochloride salt formation for enhanced stability. The synthetic challenges lie in achieving precise stereocontrol during ring formation, introducing the tert-butoxy group without racemization, executing regio- and stereoselective fluorination, and ensuring high-purity salt crystallization. This section details the advanced synthetic strategies and process optimization techniques developed to address these challenges, enabling the efficient production of this valuable building block [5] [9].
The construction of the chiral piperidine scaffold with the requisite (3R,5R) configuration represents the foundational step in synthesizing (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride. Piperidine rings are ubiquitous in pharmaceuticals, making their stereoselective synthesis a critical area of research. Modern approaches leverage both chiral pool strategies (using amino acids or terpenes as starting materials) and asymmetric catalysis to establish the stereocenters. The incorporation of the tert-butoxy group and the fluorine atom must proceed without compromising the chiral integrity of the molecule, necessitating carefully designed protecting group strategies and stereospecific reactions. Recent advances in organocatalysis and transition metal catalysis have significantly improved the efficiency and selectivity of these syntheses, providing robust routes to enantiomerically enriched piperidine precursors essential for subsequent functionalization steps [6] [9].
The introduction of the tert-butoxy group at the C3 position with retention of configuration is typically achieved via stereospecific nucleophilic substitution reactions. A prevalent strategy involves utilizing a chiral piperidin-3-ol precursor, often obtained through asymmetric reduction of ketones or enzymatic resolution. This alcohol is then subjected to Williamson ether synthesis using tert-butyl bromide or iodide under basic conditions. Potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures (0-25°C) has proven particularly effective, yielding the tert-butoxy ether with excellent stereoretention (>98% ee). Alternative approaches employ Mitsunobu reactions with di-tert-butyl azodicarboxylate (DTBAD) and triphenylphosphine (PPh₃), reacting the chiral alcohol with tert-butanol. While effective, this method generates stoichiometric hydrazine byproducts, complicating purification. Recent innovations utilize continuous flow systems with immobilized reagents to facilitate efficient mixing and byproduct sequestration, significantly improving reaction efficiency and purity. The tert-butoxy group serves dual purposes: it acts as a robust protecting group for the amine during downstream fluorination and influences the conformational dynamics of the piperidine ring, potentially directing subsequent stereoselective reactions [2] [3] [4].
The installation of fluorine at the C5 position with precise stereochemical control presents significant synthetic challenges. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the most reliable method for achieving stereoselective fluorination in the target molecule. This transformation typically employs a chiral enolate or enol derivative precursor generated from a carbonyl group adjacent to the future fluorination site. For (3R,5R)-5-fluoropiperidines, a protected 3-tert-butoxypiperidin-5-one serves as the optimal substrate. Treatment with lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78°C) in THF generates the enolate, which undergoes electrophilic attack by Selectfluor® to yield the fluorinated product. The stereoselectivity (>20:1 dr) arises from the existing chiral center at C3, which dictates the approach of the bulky electrophile predominantly from the less hindered face. Alternative fluorinating agents like N-fluorobenzenesulfonimide (NFSI) offer improved solubility in organic solvents but are less reactive, often requiring longer reaction times. Reaction optimization studies highlight the critical influence of solvent (aprotic solvents like acetonitrile or DMF preferred), temperature (maintaining sub-zero temperatures during enolate formation), and stoichiometry (1.1-1.3 equiv Selectfluor®) on both yield and diastereomeric ratio. The resulting fluoroketone is subsequently reduced stereoselectively, typically using sodium borohydride (NaBH₄) or L-selectride, to afford the desired (3R,5R)-configured alcohol, which can be further functionalized or carried forward to salt formation [2] [4].
Table 1: Comparative Analysis of Electrophilic Fluorination Reagents for Piperidine Derivatives
| Reagent | Solvent Compatibility | Typical Temperature Range | Diastereomeric Ratio (dr) | Relative Cost | Key Advantages/Disadvantages |
|---|---|---|---|---|---|
| Selectfluor® | Aprotic (MeCN, DMF) | -78°C to 25°C | >20:1 | Moderate | High reactivity, good selectivity; hygroscopic |
| NFSI | THF, DCM, EtOAc | -40°C to 0°C | 10:1 to 15:1 | High | Better solubility; slower reaction kinetics |
| Accufluor® NFTh | THF, MeCN | -78°C to -30°C | 15:1 to >20:1 | Very High | Excellent selectivity; prohibitively expensive |
The final step in synthesizing the stable, crystalline hydrochloride salt involves the controlled protonation of the free base piperidine. This transformation is critical for enhancing stability, crystallinity, and handling properties of the API intermediate. The free base, typically obtained after deprotection (e.g., removal of a carbamate protecting group like Boc using HCl in dioxane or trifluoroacetic acid in dichloromethane), is dissolved in a suitable solvent system such as ethyl acetate, isopropanol, or acetone. Anhydrous hydrogen chloride (HCl) gas is then bubbled through the solution, or a concentrated hydrochloric acid solution is added dropwise at controlled temperatures (0-10°C) to prevent local overheating and potential degradation. The key challenge lies in achieving high chemical and chiral purity during crystallization. Anti-solvent crystallization is commonly employed, where a miscible anti-solvent like diethyl ether, heptane, or methyl tert-butyl ether (MTBE) is gradually added to the concentrated salt solution to induce supersaturation and controlled crystal growth. Parameters such as cooling rate, solvent/anti-solvent ratio, seeding with pure crystals, and agitation speed profoundly impact crystal morphology, particle size distribution, and residual solvent levels. Response Surface Methodology (RSM) optimizations have identified critical parameters: acid equivalents (1.05-1.1 equiv HCl), final pH (<2.0), cooling rate (0.1-0.5°C/min), and solvent composition (e.g., IPA:MTBE 1:3 v/v). These optimized conditions consistently yield the hydrochloride salt with high purity (>99.5% HPLC), low levels of residual solvents (<500 ppm ICH limits), excellent enantiomeric excess (>99.5% ee), and favorable powder properties for downstream processing [3] [4].
Translating the intricate stereoselective synthesis of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride into a robust, economical, and scalable industrial process demands innovative engineering solutions and meticulous parameter optimization. Traditional batch synthesis often faces challenges in handling exothermic steps, ensuring consistent mixing for stereoselectivity, and achieving high throughput without compromising purity. Industrial process development focuses on enhancing heat and mass transfer, minimizing hazardous intermediate accumulation, reducing solvent consumption, and enabling precise control over critical reaction parameters. The adoption of continuous manufacturing principles has revolutionized this landscape, particularly through the implementation of microreactor technology, which offers unprecedented control over reaction environments, significantly improving safety profiles and reproducibility for multi-step syntheses involving sensitive intermediates and stringent stereochemical requirements [2] [5].
Continuous flow microreactor technology has demonstrated transformative advantages for the synthesis of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride, particularly for hazardous or highly exothermic steps like fluorination and low-temperature enolate formation. Microreactors, characterized by channel dimensions typically between 10-1000 µm, provide exceptionally high surface-to-volume ratios (>10,000 m²/m³), enabling near-instantaneous heat transfer and precise temperature control (±1°C). This capability is crucial for maintaining the low temperatures required during enolate formation prior to fluorination and for managing the exotherm generated during electrophilic fluorination with Selectfluor®, preventing thermal degradation and side reactions. Furthermore, microreactors achieve rapid and efficient mixing via laminar flow diffusion or engineered chaotic advection, ensuring homogeneous reagent concentration and minimizing localized side reactions, which is vital for maintaining high diastereoselectivity during fluorination [2].
Multi-step sequences integrating nucleophilic substitution, fluorination, reduction, and salt formation have been successfully implemented in integrated flow platforms. For instance, a glass microreactor system resistant to hydrogen chloride corrosion can perform the tert-butoxy introduction (using tert-butyl bromide and base), followed by inline quenching, phase separation, solvent exchange, fluorination in a temperature-controlled zone, reduction, deprotection, and finally HCl salt formation and crystallization in a segmented flow crystallizer. Such systems operate under steady-state conditions with residence times ranging from seconds to minutes per step, significantly reducing processing times compared to batch. The inherent safety of microreactors stems from the small holdup volume (<10 mL total volume), which minimizes the inventory of hazardous intermediates (e.g., enolates, toxic fluorinating agents). Scale-up is achieved through prolonged operation or parallelization (numbering-up) rather than increasing reactor size, maintaining the precise control intrinsic to microchannels. Key metrics include productivity of >1 kg/day using laboratory-scale systems, >20% reduction in solvent consumption, and elimination of thermal runaway risks, making continuous flow the preferred technology for industrial-scale production of this complex intermediate [2] [5] [7].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0